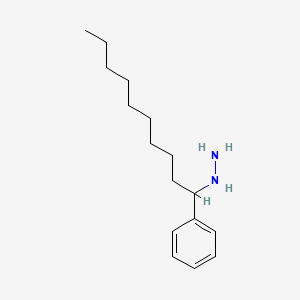
1-Phenyldecylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyldecylhydrazine is an organic compound characterized by the presence of a phenyl group attached to a decyl chain, which is further bonded to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyldecylhydrazine can be synthesized through several methods. One common approach involves the reaction of phenylhydrazine with a decyl halide under basic conditions. The reaction typically proceeds as follows:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
1-Phenyldecylhydrazine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the phenyl or decyl positions, depending on the reagents and conditions used.
Major Products Formed:
- Oxidation products include hydrazones and azo compounds.
- Reduction products include primary amines.
- Substitution reactions yield various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Phenyldecylhydrazine has several applications in scientific research:
Mechanism of Action
1-Phenyldecylhydrazine can be compared with other similar compounds such as phenylhydrazine and decylhydrazine:
Phenylhydrazine: Similar in structure but lacks the decyl chain, making it less lipophilic and potentially less effective in certain applications.
Decylhydrazine: Lacks the phenyl group, which may reduce its reactivity and potential biological activities.
Uniqueness: this compound’s unique combination of a phenyl group and a decyl chain attached to a hydrazine moiety makes it a versatile compound with a wide range of applications in various fields.
Comparison with Similar Compounds
- Phenylhydrazine
- Decylhydrazine
- Benzylhydrazine
- Octylhydrazine
Properties
IUPAC Name |
1-phenyldecylhydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2/c1-2-3-4-5-6-7-11-14-16(18-17)15-12-9-8-10-13-15/h8-10,12-13,16,18H,2-7,11,14,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWYNQBWWAKYIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(C1=CC=CC=C1)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














